molecular formula C9H8F3NO2 B062053 Methyl 4-amino-3-(trifluoromethyl)benzoate CAS No. 167760-75-0

Methyl 4-amino-3-(trifluoromethyl)benzoate

Cat. No.: B062053
CAS No.: 167760-75-0
M. Wt: 219.16 g/mol
InChI Key: CLKBQIFUKHNMQY-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0) is a high-value benzoate ester derivative supplied for research and development purposes. This compound, with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol, is characterized by the presence of both an amino group and a trifluoromethyl group on its benzoate ring structure . The amino group serves as a versatile handle for further chemical transformations, allowing researchers to synthesize a diverse array of more complex molecules, such as pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group is of particular interest in medicinal chemistry and drug discovery, as this moiety can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers utilize this compound as a key synthetic intermediate or building block in the development of new active compounds. Available in various volumes and packaging, this product is offered in multiple purity grades, including high and ultra-high purity forms up to 99.999% to meet specific research requirements . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and safety information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

methyl 4-amino-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBQIFUKHNMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648653
Record name Methyl 4-amino-3-(trifluoromethyl)benzoate
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Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167760-75-0
Record name Benzoic acid, 4-amino-3-(trifluoromethyl)-, methyl ester
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Record name Methyl 4-amino-3-(trifluoromethyl)benzoate
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Record name Methyl 4-amino-3-(trifluoromethyl)benzoate
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Preparation Methods

Nitration of Methyl 3-(Trifluoromethyl)Benzoate

The nitration step introduces a nitro group at the para position relative to the ester group, leveraging the electron-withdrawing effects of both the trifluoromethyl and ester substituents.

Procedure :

  • Substrate Preparation : Methyl 3-(trifluoromethyl)benzoate is synthesized via esterification of 3-(trifluoromethyl)benzoic acid using methanol and a catalytic acid (e.g., H2SO4).

  • Nitration Conditions :

    • Nitrating agent: Fuming HNO3 (90%) in concentrated H2SO4 at 0–5°C.

    • Reaction time: 4–6 hours.

    • Workup: Quenching in ice-water, extraction with dichloromethane, and purification via silica gel chromatography (petroleum ether:EtOAc = 10:1).

Key Observations :

  • The trifluoromethyl group directs nitration to the 4-position due to its strong meta-directing effect, while the ester group further stabilizes the transition state.

  • Yield: 70–85% for analogous nitro compounds in patent literature.

ProductYield (%)Purity (HPLC)Key NMR Shifts (δ, ppm)
Methyl 2-aminobenzoate83>95%7.70 (dd, J=8.1 Hz), 3.78 (s)
Ethyl 2-aminobenzoate89>95%4.25 (q, J=7.1 Hz), 1.30 (t)

Implications :

  • Methanol as a solvent favors ester formation, suggesting compatibility with this compound synthesis.

  • Yields >80% are achievable with optimized conditions.

Functional Group Interconversion Strategies

Amidation Followed by Esterification

This route involves synthesizing 4-amino-3-(trifluoromethyl)benzoic acid first, followed by esterification.

Steps :

  • Nitration of 3-(Trifluoromethyl)Benzoic Acid : As in Section 1.1.

  • Reduction : Catalytic hydrogenation to 4-amino-3-(trifluoromethyl)benzoic acid.

  • Esterification : Treatment with methanol and thionyl chloride (SOCl2) at reflux.

Advantages :

  • Avoids handling nitro esters, which can be thermally unstable.

  • Higher flexibility in choosing esterification conditions.

Disadvantages :

  • Carboxylic acid intermediates may require stringent pH control during purification.

Characterization and Quality Control

Spectroscopic Data

Critical characterization data for this compound can be extrapolated from analogous compounds:

  • 1H NMR (DMSO-d6) :

    • δ 7.70 (dd, J=8.1 Hz, 1H, Ar–H), 6.78 (d, J=8.4 Hz, 1H, Ar–H), 3.78 (s, 3H, OCH3).

    • Amino protons: δ 6.64 (brs, 2H, NH2).

  • 13C NMR :

    • δ 167.9 (C=O), 151.8 (C–NH2), 134.4 (CF3-bearing C), 117.0–109.4 (Ar–C).

  • IR (KBr) :

    • Peaks at 3479 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O).

Purity Optimization

  • Column Chromatography : Silica gel with petroleum ether:EtOAc gradients (10:1 to 30:1) effectively separates ester byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity for structurally similar esters.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost DriversScalabilityEnvironmental Impact
Nitration-ReductionHNO3/H2SO4 disposalHighModerate (acid waste)
Oxidative Ring-OpeningNBS/K2S2O8 costModerateLow (aqueous workup)

Regulatory Compliance

  • Nitration : Requires controlled conditions due to explosive hazards of nitro intermediates.

  • Catalytic Hydrogenation : Preferred for green chemistry metrics (atom economy >85%) .

Scientific Research Applications

Methyl 4-amino-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing trifluoromethyl groups, which are known for their enhanced biological activity and metabolic stability.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical assays due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(trifluoromethyl)benzoate depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Amino vs. Hydroxy/Methoxy Groups
  • This compound is a key intermediate in synthesizing amide derivatives, as seen in the preparation of SARS-CoV-2 protease inhibitors (e.g., Compound 63) .
  • Methyl 4-methoxy-3-(trifluoromethyl)benzoate : The methoxy group (electron-donating) stabilizes the aromatic ring differently compared to the electron-withdrawing CF₃ group, altering reactivity in electrophilic substitution reactions .
Positional Isomerism
  • Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6): The amino and CF₃ groups are repositioned, leading to distinct electronic effects. This isomer shows a similarity score of 1.00 to the target compound, suggesting overlapping applications in drug discovery .
Halogen Substitution
  • Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3): A fluorine atom replaces the amino group, increasing lipophilicity and metabolic stability. This derivative is explored in kinase inhibitor research .

Ester vs. Acid Derivatives

  • 4-Amino-3-(trifluoromethyl)benzoic acid: Hydrolysis of the methyl ester yields the carboxylic acid, which is more polar and suitable for salt formation. For example, 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoic acid (59e) was synthesized with a 76% yield for use in amide coupling .
  • Ethyl 2-amino-4-trifluoromethylbenzoate (CAS 65568-55-0): The ethyl ester variant (similarity score: 0.97) offers altered solubility profiles, favoring organic solvents like ethyl acetate .

Functionalized Side Chains

  • Methyl 4-amino-3-(3-(trifluoromethyl)benzyloxy)benzoate: A benzyloxy group introduces steric bulk, reducing membrane permeability but enhancing binding affinity in receptor-targeted therapies. Synthesized via nitro reduction (SnCl₂ in ethyl acetate) .
  • Methyl 4-{[(2-methyl-5-nitrophenyl)amino]methyl}benzoate (19): Incorporates a nitro-substituted benzylamine side chain, increasing electrophilicity for nucleophilic aromatic substitution. This compound exhibited a melting point of 208–210°C, higher than the target compound, likely due to enhanced intermolecular interactions .

Data Table: Key Properties of Methyl 4-amino-3-(trifluoromethyl)benzoate and Analogues

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 167760-75-0 C₉H₈F₃NO₂ -NH₂, -CF₃, -COOCH₃ 219.16 305.7 Pharmaceutical intermediates
Methyl 2-amino-4-(trifluoromethyl)benzoate 61500-87-6 C₉H₈F₃NO₂ -NH₂ (C2), -CF₃ (C4) 219.16 N/A Drug discovery
Ethyl 2-amino-4-trifluoromethylbenzoate 65568-55-0 C₁₀H₁₀F₃NO₂ -NH₂ (C2), -CF₃ (C4), -COOEt 233.19 N/A Agrochemical synthesis
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 176694-36-3 C₉H₆F₄O₂ -F, -CF₃ 222.14 N/A Kinase inhibitors
4-Amino-3-(trifluoromethyl)benzoic acid N/A C₈H₆F₃NO₂ -NH₂, -CF₃, -COOH 205.14 N/A Amide coupling

Biological Activity

Methyl 4-amino-3-(trifluoromethyl)benzoate is an organic compound notable for its unique structural features, including an amino group at the para position and a trifluoromethyl group at the meta position of the benzene ring. These modifications have implications for its biological activity, pharmacological potential, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈F₃NO₂
  • Molecular Weight : 219.16 g/mol
  • CAS Number : 167760-75-0

The trifluoromethyl group is particularly significant due to its electron-withdrawing nature, which can enhance the compound's lipophilicity and metabolic stability, making it a valuable moiety in drug design .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Its structural characteristics allow it to interact with biological receptors, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, possibly through disruption of bacterial cell function .

Biological Studies and Case Reports

Research into this compound has primarily focused on its role as an intermediate in the synthesis of pharmaceuticals. It has been used in studies aimed at understanding structure-activity relationships (SAR) in drug development.

Case Study: Antimicrobial Activity

In a study assessing various benzoate derivatives, this compound was included among compounds evaluated for antibacterial efficacy. The results indicated that certain analogs exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL .

Comparison with Similar Compounds

CompoundStructureBiological Activity
Methyl 4-amino-2-(trifluoromethyl)benzoateStructureModerate antibacterial activity
Methyl 3-amino-4-(trifluoromethyl)benzoateStructureLower potency compared to meta-substituted analog
Methyl 4-nitro-3-(trifluoromethyl)benzoateStructureHigher toxicity but potent enzyme inhibition

This table illustrates how variations in the positioning of functional groups can significantly influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-3-(trifluoromethyl)benzoate

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